molecular formula C12H22N2O B2789612 N-[4-(Dimethylamino)-4-methylcyclohexyl]prop-2-enamide CAS No. 2166792-82-9

N-[4-(Dimethylamino)-4-methylcyclohexyl]prop-2-enamide

Cat. No.: B2789612
CAS No.: 2166792-82-9
M. Wt: 210.321
InChI Key: HKELSTJCXXCENS-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)-4-methylcyclohexyl]prop-2-enamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a cyclohexyl ring, and a prop-2-enamide moiety. Its distinct chemical properties make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Dimethylamino)-4-methylcyclohexyl]prop-2-enamide typically involves the reaction of 4-(dimethylamino)-4-methylcyclohexanone with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is then heated to a suitable temperature, often around 80-100°C, to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-[4-(Dimethylamino)-4-methylcyclohexyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or alkoxides in the presence of a suitable base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-[4-(Dimethylamino)-4-methylcyclohexyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound in biochemical assays and drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)-4-methylcyclohexyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the prop-2-enamide moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. Detailed studies on its binding affinity and kinetics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N-[4-(Dimethylamino)-4-methylcyclohexyl]prop-2-enamide can be compared with other similar compounds to highlight its uniqueness:

    N,N-Dimethyl-4-aminopyridine: This compound also contains a dimethylamino group but differs in its core structure, which is based on a pyridine ring. It is widely used as a catalyst in organic synthesis.

    N-(2,2-Dichloro-1-cyanoethenyl)prop-2-enamide: This compound has a similar prop-2-enamide moiety but includes dichloro and cyano groups, leading to different chemical properties and reactivity.

    N-(4-Pyridyl)dimethylamine: Similar to this compound, this compound contains a dimethylamino group but is based on a pyridine ring, making it useful in different catalytic applications.

The unique combination of the cyclohexyl ring and the prop-2-enamide moiety in this compound sets it apart from these similar compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(dimethylamino)-4-methylcyclohexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-5-11(15)13-10-6-8-12(2,9-7-10)14(3)4/h5,10H,1,6-9H2,2-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKELSTJCXXCENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NC(=O)C=C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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